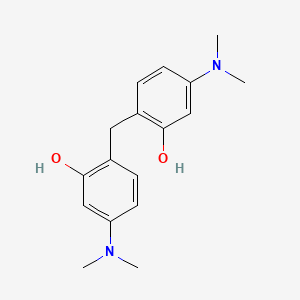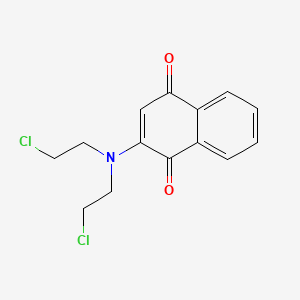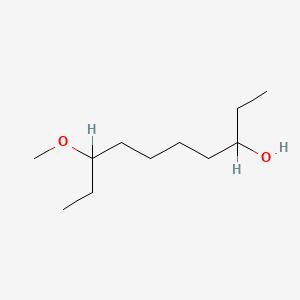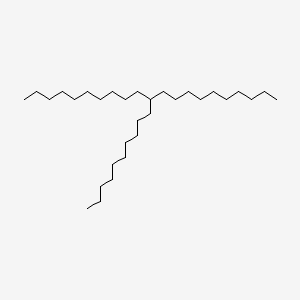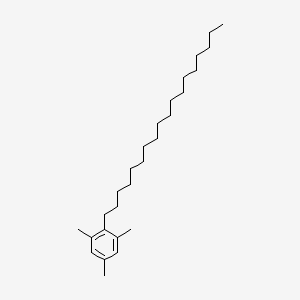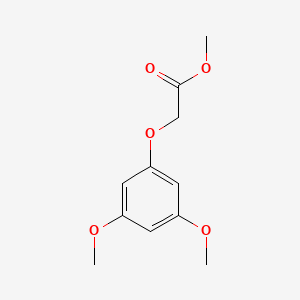
Methyl 2-(3,5-dimethoxyphenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3,5-dimethoxyphenoxy)acetate is an organic compound with the molecular formula C11H14O4. It is a derivative of phenoxyacetic acid and is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a methoxy group at the 3 and 5 positions of the phenyl ring, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-(3,5-dimethoxyphenoxy)acetate can be synthesized through the esterification of 3,5-dimethoxyphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of microwave-assisted esterification has also been explored to enhance reaction efficiency and reduce production time .
化学反応の分析
Types of Reactions
Methyl 2-(3,5-dimethoxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
Methyl 2-(3,5-dimethoxyphenoxy)acetate has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its chemical stability and reactivity
作用機序
The mechanism of action of methyl 2-(3,5-dimethoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The methoxy groups enhance its lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Methyl 2-(3,5-dimethoxyphenoxy)acetate can be compared with other phenoxyacetic acid derivatives, such as:
Methyl 3,5-dimethoxyphenylacetate: Similar structure but lacks the phenoxy group.
Phenoxyacetic acid: The parent compound with a simpler structure.
Methyl 2-(4-methoxyphenoxy)acetate: Similar but with a methoxy group at the 4 position instead of 3 and 5.
The uniqueness of this compound lies in the presence of two methoxy groups at the 3 and 5 positions, which significantly influence its chemical reactivity and biological activity .
特性
CAS番号 |
436155-37-2 |
|---|---|
分子式 |
C11H14O5 |
分子量 |
226.23 g/mol |
IUPAC名 |
methyl 2-(3,5-dimethoxyphenoxy)acetate |
InChI |
InChI=1S/C11H14O5/c1-13-8-4-9(14-2)6-10(5-8)16-7-11(12)15-3/h4-6H,7H2,1-3H3 |
InChIキー |
HOSXNEDKLVKBDW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)OCC(=O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine](/img/structure/B13940309.png)
![N-[1-(5-chloro-2-methoxypyridin-4-yl)azetidin-3-yl]-2,4-dimethylquinoline-6-carboxamide](/img/structure/B13940310.png)


![(R)-2-(Methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B13940330.png)

